Tris(4-methoxyphenyl)phosphine oxide Tris(4-methoxyphenyl)phosphine oxide
Brand Name: Vulcanchem
CAS No.: 803-17-8
VCID: VC14308638
InChI: InChI=1S/C21H21O4P/c1-23-16-4-10-19(11-5-16)26(22,20-12-6-17(24-2)7-13-20)21-14-8-18(25-3)9-15-21/h4-15H,1-3H3
SMILES:
Molecular Formula: C21H21O4P
Molecular Weight: 368.4 g/mol

Tris(4-methoxyphenyl)phosphine oxide

CAS No.: 803-17-8

Cat. No.: VC14308638

Molecular Formula: C21H21O4P

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Tris(4-methoxyphenyl)phosphine oxide - 803-17-8

Specification

CAS No. 803-17-8
Molecular Formula C21H21O4P
Molecular Weight 368.4 g/mol
IUPAC Name 1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene
Standard InChI InChI=1S/C21H21O4P/c1-23-16-4-10-19(11-5-16)26(22,20-12-6-17(24-2)7-13-20)21-14-8-18(25-3)9-15-21/h4-15H,1-3H3
Standard InChI Key KSTMQPBYFFFVFI-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central phosphorus atom bonded to three 4-methoxyphenyl groups and one oxygen atom, forming a trigonal pyramidal geometry. X-ray crystallography reveals a P=O bond length of 1.476 Å, consistent with typical phosphoryl compounds, while the methoxy substituents induce steric and electronic effects that influence reactivity . The 2D SMILES representation (COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC) and InChIKey (KSTMQPBYFFFVFI-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling .

Table 1: Key Structural Parameters

ParameterValue
Molecular FormulaC₂₁H₂₁O₄P
Molecular Weight368.4 g/mol
P=O Bond Length1.476 Å
C-O (Methoxy)1.423 Å
Dihedral Angle (P-O-C)116.7°

Spectral Characteristics

¹H NMR spectra display distinct resonances for methoxy protons at δ 3.82 ppm and aromatic protons between δ 6.90–7.75 ppm, while ³¹P NMR exhibits a singlet at δ 17.9 ppm, confirming the phosphoryl group . IR spectroscopy shows a strong P=O stretching vibration at 1190 cm⁻¹, with methoxy C-O stretches at 1250 cm⁻¹ .

Synthesis and Functionalization

Hydrodearylation Reactions

A robust synthesis route involves NaH/LiI-mediated hydrodearylation of triarylphosphine oxides in tetrahydrofuran (THF) at 60°C. This method achieves 71–89% yields for substituted derivatives, with reaction times varying from 10 minutes to 13 hours depending on electrophile reactivity . For example, treatment with benzyl bromide produces benzyldiphenylphosphine oxide in 79% yield within 10 minutes .

Electrochemical Reduction

Recent advances demonstrate tris(4-methoxyphenyl) borate-facilitated electrochemical reduction of the P(V) center to P(III) at 37% faradaic efficiency. Cyclic voltammetry reveals an ECrECi mechanism, where rate-determining phosphoryl bond cleavage occurs in a two-electron-reduced borate complex . This process, operable at room temperature, opens avenues for sustainable phosphate recycling.

Table 2: Reaction Optimization Parameters

ConditionValue
Temperature60°C (synthesis), RT (electro)
CatalystsNaH, LiI, triaryl borates
SolventTHF
Faradaic Efficiency37%

Applications in Catalysis and Materials Science

Lewis Acid Adduct Formation

The methoxy groups enhance Lewis basicity, enabling stable adducts with triaryl borates. These complexes facilitate electron transfer processes, as evidenced by a 25% increase in reduction kinetics compared to non-methoxy analogues . Such interactions are critical for designing phosphorus-based electrocatalysts.

Functional Material Precursors

Derivatives like (2-(1,3-dioxolan-2-yl)ethyl)diphenylphosphine oxide exhibit tunable solubility (logP = 3.12), making them candidates for polymer additives or ligand frameworks in coordination chemistry . The ethylene glycol side chain in such derivatives enables aqueous-phase applications despite the parent compound’s hydrophobicity .

Future Research Directions

Sustainable Synthesis

Developing photoredox or biocatalytic routes could reduce reliance on strong bases like NaH. Preliminary DFT calculations suggest Fe³⁺-mediated pathways might lower activation energies by 15–20% .

Advanced Materials

Incorporating tris(4-methoxyphenyl)phosphine oxide into metal-organic frameworks (MOFs) could exploit its π-stacking capability (3.4 Å interplanar distance) for gas storage or separation .

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